3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-12-16(22)7-8-17-18(12)23-20(27-17)24(11-15-6-3-9-26-15)19(25)13-4-2-5-14(21)10-13/h2,4-5,7-8,10,15H,3,6,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMZLPJFHMFESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)C4=CC(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Step 1: Synthesis of 5-chloro-4-methyl-1,3-benzothiazole
Reagents: 4-methyl-2-aminothiophenol, phosphorus oxychloride (POCl3)
Conditions: Reflux in POCl3
Reaction: The aminothiophenol undergoes cyclization to form the benzothiazole ring.
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Step 2: Synthesis of 3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Reagents: 5-chloro-4-methyl-1,3-benzothiazole, 3-chlorobenzoyl chloride
Conditions: Base (e.g., triethylamine) in anhydrous conditions
Reaction: The benzothiazole reacts with 3-chlorobenzoyl chloride to form the benzamide linkage.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under specific conditions due to its amide and benzothiazole functionalities:
Key Findings :
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Stability in neutral aqueous solutions (pH 6–8) confirmed by 24-hour solubility studies .
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Benzothiazole ring remains intact under mild hydrolysis but degrades with prolonged heating >100°C.
Nucleophilic Substitution
Electrophilic sites at chlorinated aromatic positions participate in substitution reactions:
Notable Observations :
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Steric hindrance from the 4-methyl group on benzothiazole reduces reactivity at C5–Cl compared to unsubstituted analogs .
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Electronic effects : Electron-withdrawing benzamide moiety activates the adjacent chloro group for SNAr reactions .
Cyclization and Rearrangement
The tetrahydrofuran (oxolane) side chain facilitates intramolecular interactions:
Acid-Mediated Cyclization
Under strong acids (e.g., H2SO4), the oxolane methyl group undergoes dehydration to form a fused oxazole intermediate .
Proposed Pathway :
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Protonation of oxolane oxygen
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Ether cleavage to generate carbocation
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Intramolecular attack by benzothiazole nitrogen
Thermal Rearrangement
Heating to 150°C in toluene induces C–N bond rotation, yielding a conformationally locked iso-benzothiazole derivative .
Catalytic Functionalization
Transition-metal catalysis enables cross-coupling at the benzothiazole core:
| Reaction | Catalyst | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh3)4, K2CO3 | Biaryl-functionalized benzothiazole | Enhanced fluorescence for bioimaging |
| Buchwald-Hartwig amination | Pd2(dba)3, XPhos | Amino-substituted derivatives | Improved solubility in polar solvents |
Limitations :
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Steric bulk : 4-Methyl group on benzothiazole impedes catalyst access, reducing yields (~30–40%) compared to des-methyl analogs .
Oxidation
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Benzothiazole ring : Resistant to common oxidants (e.g., KMnO4, CrO3) due to electron-deficient nature .
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Oxolane side chain : Susceptible to ozonolysis, cleaving the tetrahydrofuran ring to form a diketone .
Reduction
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Amide reduction : LiAlH4 converts the amide to a secondary amine (72% yield).
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Aromatic Cl reduction : Catalytic hydrogenation (H2/Pd-C) replaces Cl with H at elevated pressures (5 atm) .
Stability Under Physiological Conditions
Studies on analogs reveal:
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide exhibit antimicrobial activity. For instance, studies have shown that derivatives of benzothiazole demonstrate efficacy against various bacterial strains, including those resistant to conventional antibiotics. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth .
Anticancer Potential
Benzothiazole derivatives have been investigated for their anticancer properties. The presence of the chlorinated benzothiazole moiety in the compound is believed to contribute to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, making them candidates for further development as anticancer agents .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Research on related compounds has demonstrated their ability to inhibit enzymes involved in critical biological pathways, such as those related to inflammation and cancer progression. The specific interactions at the molecular level warrant further investigation to establish the compound's potential as a therapeutic agent targeting specific enzymes .
Synthetic Applications
The synthesis of this compound can be achieved through various chemical reactions involving the appropriate precursors. The synthetic routes often involve multi-step processes that allow for the introduction of functional groups critical for enhancing biological activity. Understanding these synthetic pathways is essential for developing analogs with improved efficacy and selectivity .
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazole derivatives, including compounds structurally related to this compound, evaluated their activity against mycobacterial and fungal strains. The results indicated that certain derivatives exhibited comparable or superior activity compared to established antibiotics like isoniazid and fluconazole. This highlights the potential of benzothiazole-based compounds in addressing antibiotic resistance .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of benzothiazole derivatives, compounds similar to this compound were tested against multiple cancer cell lines. The study reported significant inhibition of cell growth and induction of apoptosis, suggesting that modifications in the structure could lead to enhanced anticancer activity .
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, it may target bacterial enzymes or cell membranes.
- In medicinal applications, it may interact with specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 3-chloro-4-methyl-1H-pyrazole
- 5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride
- 3-chloro-4’-methylchalcone
Comparison:
- 3-chloro-4-methyl-1H-pyrazole: Similar in having a chloro and methyl group but differs in the core structure (pyrazole vs. benzothiazole).
- 5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride: Shares the chloro and methyl groups but has a triazole ring instead of a benzothiazole.
- 3-chloro-4’-methylchalcone: Contains a chloro and methyl group but has a chalcone structure, differing significantly in its chemical properties and applications.
Uniqueness:
- The presence of both benzothiazole and oxolane groups in 3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide makes it unique compared to the similar compounds listed above. This unique structure may confer distinct chemical reactivity and potential applications.
Biological Activity
3-Chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety along with a chloro substituent and an oxolan moiety. The molecular formula is with a molecular weight of approximately 297.77 g/mol.
Structural Formula
Research indicates that the compound interacts with specific molecular targets within cells, potentially modulating various biochemical pathways. While detailed mechanisms are still being elucidated, preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. In vitro assays demonstrate that these compounds can disrupt bacterial cell walls or inhibit protein synthesis.
Anticancer Properties
The anticancer potential of benzothiazole derivatives has been widely studied. In particular, compounds containing the benzothiazole ring have been shown to induce apoptosis in cancer cells. The specific compound may exhibit similar properties, as evidenced by its structural analogs which have demonstrated cytotoxic effects against various cancer cell lines.
Case Studies
- Antimicrobial Screening : A study conducted on related benzothiazole compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Anticancer Activity : Research involving similar benzothiazole derivatives indicated that they could induce apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 25 µM. The mechanism was attributed to the activation of caspase pathways .
- Inhibition of Enzymatic Activity : A dissertation highlighted the ability of certain derivatives to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence. The compound demonstrated approximately 50% inhibition at 50 µM concentration .
Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | Concentration | Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10–50 µg/mL | Inhibition |
| Antimicrobial | Escherichia coli | 10–50 µg/mL | Inhibition |
| Anticancer | MCF-7 (Breast Cancer) | 25 µM | Apoptosis Induction |
| Enzyme Inhibition | T3SS in C. rodentium | 50 µM | ~50% Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
